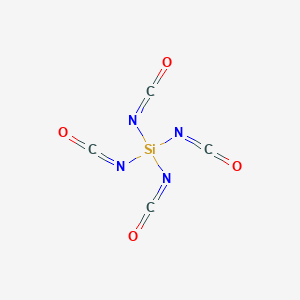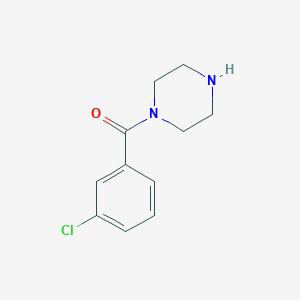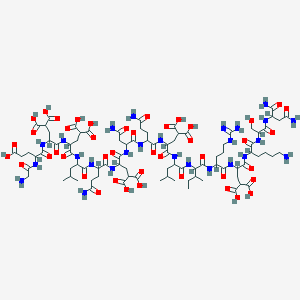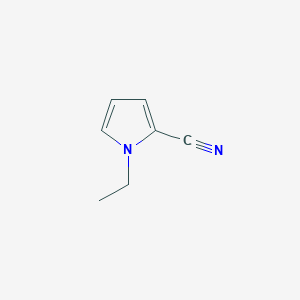
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and related compounds has been explored through various synthetic routes, including regioselective synthesis and reactions with hydrazine monohydrochloride and (hetero)arylhydrazines, leading to various substituted pyrazole derivatives (Hanzlowsky et al., 2003). Another study detailed the experimental (FT-IR, FT-Raman, and UV–Vis spectra) and density functional theory calculations of diethyl 1H-pyrazole-3,5-dicarboxylate to investigate its structural properties and vibrational frequencies (Sri et al., 2012).
Molecular Structure Analysis
The molecular structure of diethyl 1H-pyrazole-3,5-dicarboxylate has been thoroughly analyzed through crystallographic studies and density functional theory (DFT). These analyses reveal details about the compound's geometric and electronic structure, providing insights into its reactivity and interactions with other molecules (Sri et al., 2012).
Chemical Reactions and Properties
Research on diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate has shown its ability to form stable complexes with various substances, indicating its potential as a receptor in chemical sensors and other applications. For instance, its sodium salt has been found to interact with dopamine and amphetamines, forming stable complexes that were analyzed through crystal structures (Reviriego et al., 2006).
Physical Properties Analysis
The physical properties of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, such as its vibrational frequencies, have been studied using FT-IR, FT-Raman, and UV–Vis spectral analyses. These studies provide valuable information on the compound's behavior in different conditions and its interactions with light and other electromagnetic radiation (Sri et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, have been elucidated through various synthetic and analytical techniques. These studies have contributed to a deeper understanding of its potential applications in organic synthesis and materials science (Hanzlowsky et al., 2003).
Wissenschaftliche Forschungsanwendungen
Pyrazoles have a wide range of applications in various scientific fields . Here are some general applications of pyrazoles:
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The outcomes obtained also vary widely, but in general, pyrazoles have shown promising results in preclinical and clinical trials .
-
Agrochemistry
-
Coordination Chemistry and Organometallic Chemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 1-methylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJUUKSWNCKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333711 | |
| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
100852-80-0 | |
| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















